3-Fluoro-4-(methylsulfonyl)aniline
Overview
Description
3-Fluoro-4-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . The IUPAC name for this compound is 3-fluoro-4-(methylsulfonyl)aniline .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-(methylsulfonyl)aniline is1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
. This indicates the presence of a fluorine atom, a methylsulfonyl group, and an aniline group attached to a benzene ring . Physical And Chemical Properties Analysis
3-Fluoro-4-(methylsulfonyl)aniline is a white to brown solid . It has a boiling point of 117-118.4°C . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 387.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
1. Non-Linear Optics
- Application Summary: 3-Fluoro-4-methylbenzonitrile, a compound similar to 3-Fluoro-4-(methylsulfonyl)aniline, has been studied for its potential applications in the field of non-linear optics .
- Methods of Application: The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra were investigated and compared with the observed data .
- Results: The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
2. Pharmaceutical Therapy
- Application Summary: 4-Fluoro-3-(methylsulphonyl)aniline, a compound similar to 3-Fluoro-4-(methylsulfonyl)aniline, has been studied for its potential use in pharmaceutical therapy for the treatment of pain .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this research were not specified in the source .
It’s also important to note that the use of this compound should be for research purposes only and it’s not intended for diagnostic or therapeutic use .
It’s also important to note that the use of this compound should be for research purposes only and it’s not intended for diagnostic or therapeutic use .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSARYNAINPBAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624677 | |
Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylsulfonyl)aniline | |
CAS RN |
252561-34-5 | |
Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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